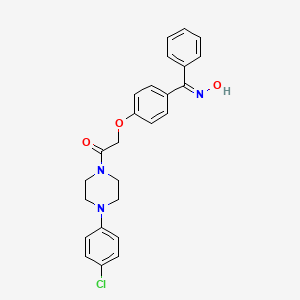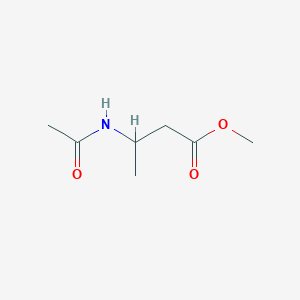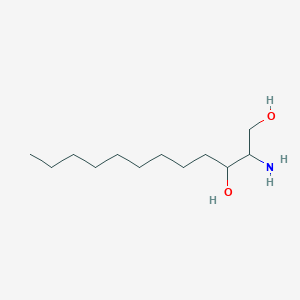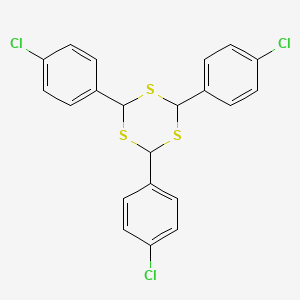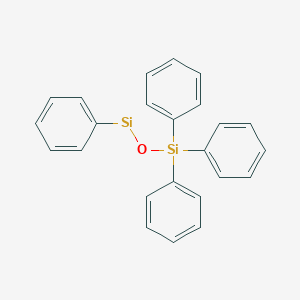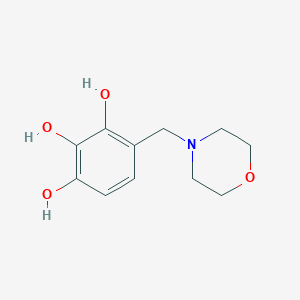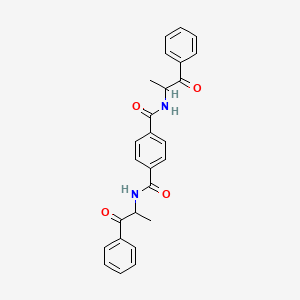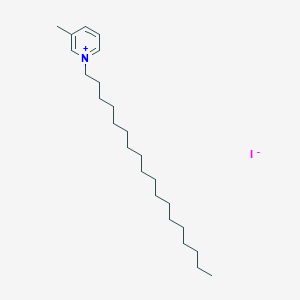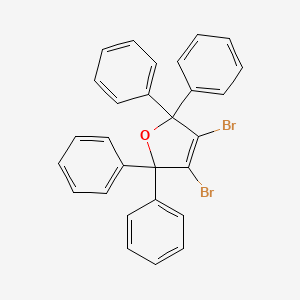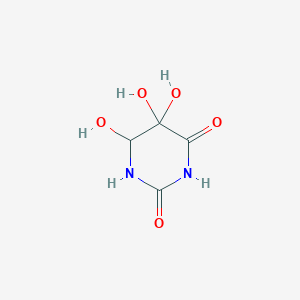
5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s hydroxyl groups and dihydropyrimidine ring structure allow it to form hydrogen bonds and other interactions with these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidine-2,4(1H,3H)-dione: Lacks the hydroxyl groups present in 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione.
5,6-Dihydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains fewer hydroxyl groups.
5-Hydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains only one hydroxyl group.
Uniqueness
The presence of three hydroxyl groups in this compound makes it unique compared to other dihydropyrimidine derivatives. These hydroxyl groups can significantly influence the compound’s chemical reactivity and biological activity.
Properties
CAS No. |
51650-28-3 |
|---|---|
Molecular Formula |
C4H6N2O5 |
Molecular Weight |
162.10 g/mol |
IUPAC Name |
5,5,6-trihydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O5/c7-1-4(10,11)2(8)6-3(9)5-1/h1,7,10-11H,(H2,5,6,8,9) |
InChI Key |
RVJREYFSYCXIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(=O)NC(=O)N1)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
